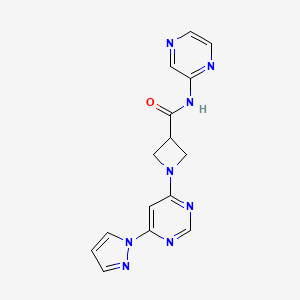
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a potent and selective inhibitor of the mutated EGFR that is commonly found in non-small cell lung cancer (NSCLC) patients. AZD9291 has been shown to have high efficacy and low toxicity in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthetic Approaches
A significant portion of the research on pyrazolo[3,4-d]pyrimidine derivatives and their analogs centers on the development of efficient synthetic methods. For instance, the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from reactions involving 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde showcases the use of heteropolyacids as catalysts, highlighting a method that yields these compounds with high efficiency (Heravi et al., 2007).
Anticancer and Anti-inflammatory Activities
The exploration of the biological activities of pyrazolo[3,4-d]pyrimidine derivatives reveals their potential as anticancer and anti-inflammatory agents. For example, compounds synthesized from the pyrazole and pyrimidine frameworks were evaluated for their anticancer activities against various human cancer cell lines, demonstrating significant potential as mTOR inhibitors (Reddy et al., 2014). Similarly, spiro[pyrazolo[4,3-d]pyrimidin-7'(1'H)-ones and related compounds were prepared and showed anti-proliferative properties in vitro against cancer cell lines, suggesting their mechanism of action could involve sirtuins inhibition (Ismail et al., 2017).
Antiviral and Antimicrobial Properties
Certain pyrazolo[3,4-d]pyrimidine derivatives were tested for their in vitro activities against viruses and tumor cells. Guanosine analogues among these compounds exhibited moderate antitumor activity and significant activity against measles, showcasing the potential of these derivatives in antiviral therapies (Petrie et al., 1985).
Enzyme Inhibition and Molecular Modelling
Research also extends to enzyme inhibition and molecular modelling studies to understand the interaction mechanisms of pyrazolo[3,4-d]pyrimidine derivatives with biological targets. For instance, derivatives showing COX-2 selective inhibition were synthesized, and their molecular modelling studies confirmed their biological activity, highlighting the role of these compounds in anti-inflammatory pathways (Raffa et al., 2009).
Eigenschaften
IUPAC Name |
N-pyrazin-2-yl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O/c24-15(21-12-7-16-3-4-17-12)11-8-22(9-11)13-6-14(19-10-18-13)23-5-1-2-20-23/h1-7,10-11H,8-9H2,(H,17,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBHKOZSVREAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868461.png)
![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)
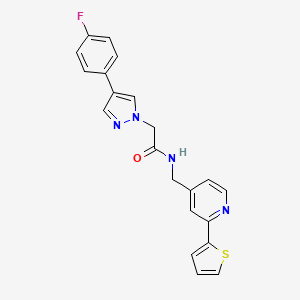
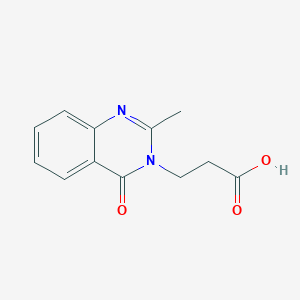
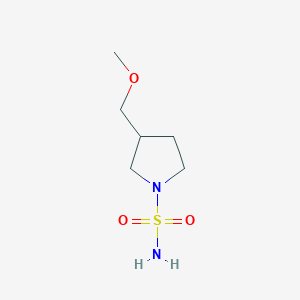

![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2868471.png)


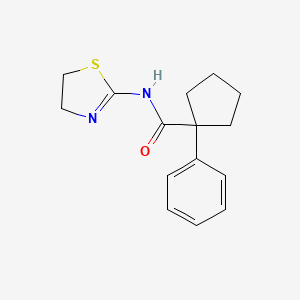
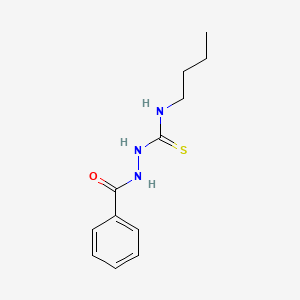
![5-({[(Anilinocarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2868479.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid](/img/structure/B2868481.png)
![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868482.png)